3-Ethyl-2h-1,3-oxazine-2,6(3h)-dione
Description
Structure
3D Structure
Properties
CAS No. |
916226-93-2 |
|---|---|
Molecular Formula |
C6H7NO3 |
Molecular Weight |
141.12 g/mol |
IUPAC Name |
3-ethyl-1,3-oxazine-2,6-dione |
InChI |
InChI=1S/C6H7NO3/c1-2-7-4-3-5(8)10-6(7)9/h3-4H,2H2,1H3 |
InChI Key |
IDGLVDRDXCQKJC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=O)OC1=O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Ethyl 2h 1,3 Oxazine 2,6 3h Dione and Analogues
Classical Synthetic Approaches to 1,3-Oxazine-2,6(3H)-diones
Traditional methods for the construction of the 1,3-oxazine-2,6(3H)-dione core have relied on well-established organic reactions, including cyclocondensation, reactions with anhydrides, and multi-component strategies.
Cyclocondensation Reactions
Cyclocondensation reactions are a cornerstone in the synthesis of heterocyclic systems. For 1,3-oxazine-2,6(3H)-diones, this typically involves the reaction of a dicarbonyl compound or its equivalent with a molecule containing a nitrogen and an oxygen atom in a suitable arrangement. While specific examples for the direct cyclocondensation to form 3-ethyl-2H-1,3-oxazine-2,6(3H)-dione are not extensively documented in readily available literature, the general principle involves the reaction of a substituted malonic acid derivative with an N-ethylated hydroxylamine (B1172632) equivalent under dehydrating conditions. The regiochemistry of such cyclocondensation reactions is a critical aspect, influencing the final product structure. nih.gov
Reactions Involving Anhydrides and Nitrogen Sources
A prominent route to the 1,3-oxazine-2,6(3H)-dione scaffold involves the reaction of maleic anhydride (B1165640) or its derivatives with a suitable nitrogen source. The synthesis of N-substituted maleimides, which are key precursors, is a well-established process. For instance, N-ethylmaleimide can be synthesized by reacting maleic anhydride with ethylamine. ingentaconnect.comjsynthchem.com This intermediate, possessing the necessary N-ethyl group, can then theoretically undergo ring expansion or rearrangement to form the desired this compound, although specific literature detailing this transformation is scarce.
A related and documented approach for the synthesis of the parent 1,3-oxazine-2,6-dione ring system involves the reaction of maleic anhydride with trimethylsilyl (B98337) azide (B81097). researchgate.net This reaction proceeds through the formation of an isocyanate intermediate, which then undergoes cyclization. The application of this method to N-substituted precursors would be a logical extension for the synthesis of analogues like the 3-ethyl derivative.
The synthesis of maleamic acids, formed from the reaction of anhydrides and amines, is also a key step. The subsequent cyclization of these intermediates is a common strategy for forming various heterocyclic structures. rsc.org
Table 1: Examples of Precursor Synthesis for 1,3-Oxazine-2,6(3H)-diones
| Precursor Name | Reactants | Key Conditions | Reference |
| N-Ethylmaleimide | Maleic anhydride, Ethylamine hydrochloride, Acetic acid, Potassium acetate | Reflux | jsynthchem.com |
| N-Phenylmaleimides | Substituted aniline, Maleic anhydride | Diethyl ether | researchgate.net |
| 1,3-Oxazine-2,6-diones | Maleic anhydride, Trimethylsilyl azide | - | researchgate.net |
Multi-component Reaction Strategies
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient and atom-economical approach to complex molecules. While specific MCRs for this compound are not widely reported, the strategy has been successfully employed for the synthesis of various other 1,3-oxazine derivatives. researchgate.netrsc.orgtandfonline.comrsc.orgnih.gov These reactions often involve the condensation of an amine, an aldehyde, and a β-dicarbonyl compound or a similar reactive species. The versatility of MCRs suggests their potential applicability for the one-pot synthesis of N-substituted 1,3-oxazine-2,6(3H)-diones by carefully selecting the appropriate starting materials.
Modern and Sustainable Synthesis Techniques
In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. Flow chemistry and advanced catalytic systems are at the forefront of this evolution.
Flow Chemistry Protocols for 1,3-Oxazine-2,4-diones
Flow chemistry, the practice of performing chemical reactions in a continuous-flow reactor, offers numerous advantages over traditional batch processing, including enhanced safety, improved reproducibility, and facile scalability. strath.ac.ukspringerprofessional.desci-hub.senih.govuc.pt While specific flow chemistry protocols for this compound are not yet prominent in the literature, the synthesis of the isomeric 1,3-oxazine-2,4-diones has been achieved using these techniques. For instance, a novel synthesis of 1,3-oxazine-2,4-diones has been reported through the reaction of CO2 with 2,3-allenamides, a process that could potentially be adapted to a continuous-flow setup. researchgate.net The development of flow protocols for the synthesis of N-substituted maleimides and their subsequent transformations is also an active area of research. researchgate.net
Catalyst-Mediated Synthesis (e.g., Cobalt-based Phosphate (B84403) Catalysts, Magnetic Catalysts)
The use of novel catalysts is a key strategy for developing efficient and selective synthetic methods.
A significant advancement in the synthesis of 1,3-oxazinone derivatives has been the use of cobalt-based phosphate catalysts. A recent study introduced a novel catalytic approach for the synthesis of 1,3-oxazinone derivatives through a multicomponent reaction employing two cobalt-based phosphate catalysts: Co₃(PO₄)₂ and CoCa₃(HPO₄)(PO₄)₂(OH). This method achieved impressive yields of up to 97% in very short reaction times under environmentally friendly conditions. tandfonline.com Although this study focused on naphthoxazine derivatives, the principle of using cobalt phosphate catalysts for the activation of substrates in oxazine (B8389632) ring formation is highly relevant and could be extended to the synthesis of 1,3-oxazine-2,6(3H)-diones. The catalytic activity of cobalt complexes in various organic transformations, including cyclization reactions, is well-documented. nih.govrsc.orgnih.gov
Table 2: Cobalt-based Phosphate Catalysts in Oxazine Synthesis
| Catalyst | Reactants | Product Type | Yield | Reaction Time | Reference |
| Co₃(PO₄)₂ | β-Naphthol, Aldehyde, Amine | Naphthoxazine derivative | Up to 97% | 7 minutes | tandfonline.com |
| CoCa₃(HPO₄)(PO₄)₂(OH) | β-Naphthol, Aldehyde, Amine | Naphthoxazine derivative | High | Short | tandfonline.com |
Furthermore, the use of magnetically recoverable catalysts has emerged as a sustainable approach in organic synthesis, allowing for easy separation and reuse of the catalyst. ingentaconnect.comjsynthchem.comresearchgate.nettandfonline.com Magnetic nanoparticles, such as those based on iron oxide, can be functionalized with catalytically active species to mediate a variety of organic transformations, including the synthesis of heterocyclic compounds. researchgate.net For instance, an eco-friendly and recoverable nanocatalyst (GO-Fe₃O₄–Ti(IV)) has been successfully used for the synthesis of 2-aryl/alkyl-2,3-dihydro-1H-naphtho[1,2-e] ingentaconnect.comresearchgate.netoxazines. springerprofessional.de The application of such magnetic catalysts to the cyclization of N-ethylmaleamic acid derivatives or in multi-component reactions could provide an efficient and green route to this compound.
Green Chemistry Principles in Synthesis (e.g., Solvent-Free, Aqueous Media)
The application of green chemistry principles to the synthesis of 1,3-oxazine derivatives has gained significant traction, aiming to reduce the environmental impact of chemical processes. Key strategies include the use of environmentally benign solvents, solvent-free reaction conditions, and the development of reusable catalysts.
Solvent-free synthesis has emerged as a powerful technique for the preparation of various 1,3-oxazine analogues. sciresliterature.orgrsc.org For instance, the condensation of 3-aminopropanol with carboxylic acid derivatives has been achieved under solvent-free conditions. sciresliterature.org Another approach involves the grinding technique, which provides a green and friendly procedure for the synthesis of new oxazine compounds. sciresliterature.org Microwave irradiation has also been employed to facilitate solvent-free cyclization reactions, often in the presence of a solid support like fly ash, leading to high yields of 1,3-oxazine compounds. researchgate.net
Aqueous media, being non-toxic and readily available, represents another cornerstone of green synthetic chemistry for this class of compounds. One-pot, multicomponent condensation reactions of naphthols, anilines, and formaldehyde (B43269) have been successfully carried out in aqueous hydrotropic solutions, offering a clean and eco-friendly protocol. researchgate.net The use of catalysts that are effective in water, such as alum (KAl(SO₄)₂·12H₂O), further enhances the green credentials of these synthetic routes.
The development of reusable catalysts is another critical aspect of green synthesis. Nanocatalysts, such as heteropolyacids stabilized on mesoporous titanium oxide and graphitic carbon nitride, have been utilized for the one-pot synthesis of 1,3-oxazine derivatives under solvent-free conditions. rsc.org These catalysts offer advantages such as short reaction times, high product yields, and the ability to be recovered and reused for multiple reaction cycles. rsc.org
| Green Chemistry Approach | Key Features | Example Reaction | Reference |
| Solvent-Free Synthesis | Reduced waste, simplified workup | Grinding technique for new oxazine compounds | sciresliterature.org |
| Microwave-assisted cyclization | Cyclization of chalcones using fly ash | researchgate.net | |
| Aqueous Media | Non-toxic, readily available solvent | One-pot condensation in aqueous hydrotropic solution | researchgate.net |
| Reusable Catalysts | Reduced catalyst waste, cost-effective | Nanocomposite catalyzed one-pot synthesis | rsc.org |
Regioselective and Stereoselective Synthesis Considerations
The synthesis of substituted 1,3-oxazine-2,6-diones and their analogues often presents challenges in controlling regioselectivity and stereoselectivity, which are crucial for determining the biological activity of the final compounds.
Regioselectivity in the synthesis of 1,3-oxazine derivatives is paramount, especially when unsymmetrical precursors are used. For instance, the reaction of trimethylsilyl azide with substituted maleic anhydrides can lead to the formation of different regioisomers of 2H-1,3-oxazine-2,6-diones. acs.org The choice of substrates and reaction conditions can influence the regiochemical outcome of the cyclization. While specific studies on the regioselective synthesis of this compound are limited, general principles from related heterocyclic syntheses suggest that the electronic and steric properties of the substituents on the starting materials play a critical role. For example, in the synthesis of other heterocyclic systems, the use of directing groups or specific catalysts can favor the formation of a particular regioisomer.
Stereoselective synthesis is equally important, as the spatial arrangement of atoms in a molecule can dramatically affect its interaction with biological targets. The synthesis of 1,3-oxazine derivatives with chiral centers requires careful control of stereochemistry. For example, rhodium(II)-catalyzed [3+3]-annulation of cyclic nitronates with vinyl diazoacetates has been shown to produce bicyclic unsaturated nitroso acetals with excellent diastereoselectivity, which are precursors to oxazine derivatives. mdpi.com While direct stereoselective methods for this compound are not extensively documented, approaches used for similar structures, such as substrate-controlled diastereoselective reactions or the use of chiral auxiliaries and catalysts, could potentially be adapted. For instance, the stereoselective synthesis of piperidine (B6355638) alkaloids has been achieved through mercuric ion-initiated cyclofunctionalization, demonstrating a high degree of stereocontrol. clockss.org Such strategies could inspire the development of stereoselective routes to chiral 1,3-oxazine-2,6-diones.
| Synthesis Aspect | Challenge | Potential Strategy | Related Example | Reference |
| Regioselectivity | Control of substituent position | Use of directing groups, catalyst selection | Synthesis of substituted 2H-1,3-oxazine-2,6-diones | acs.org |
| Stereoselectivity | Control of 3D arrangement | Chiral auxiliaries, asymmetric catalysis | Diastereoselective synthesis of oxazino-oxazines | mdpi.com |
| Substrate-controlled reactions | Stereoselective synthesis of piperidine alkaloids | clockss.org |
Scale-Up Methodologies and Process Optimization
The primary goals of scale-up are to ensure safety, reproducibility, and cost-effectiveness. This involves a thorough understanding of the reaction thermodynamics and kinetics, as well as heat and mass transfer phenomena. For many heterocyclic syntheses, moving from batch to continuous flow processing can offer significant advantages in terms of safety, control, and efficiency.
Process optimization is a critical step in developing a commercially viable synthesis. This involves systematically varying reaction parameters to maximize yield and purity while minimizing reaction time and the use of expensive or hazardous reagents. Key parameters to optimize include:
Reaction Temperature: Temperature can significantly influence reaction rate and selectivity. Finding the optimal temperature is crucial for balancing reaction speed with the minimization of side products.
Solvent and Catalyst: The choice of solvent and catalyst is critical. Green solvents and reusable catalysts are preferred. rsc.orgresearchgate.net Catalyst loading and the catalyst-to-substrate ratio must be optimized for maximum efficiency.
Reactant Concentration: The concentration of reactants can affect reaction rates and, in some cases, the equilibrium position of the reaction.
Reaction Time: Optimizing the reaction time ensures that the reaction proceeds to completion without the formation of degradation products.
A systematic approach to process optimization often involves Design of Experiments (DoE), a statistical tool that allows for the simultaneous variation of multiple parameters to identify the optimal reaction conditions efficiently.
| Parameter for Optimization | Importance in Scale-Up | Potential Improvement | General Reference |
| Reaction Temperature | Safety, reaction rate, selectivity | Finding the optimal balance for efficiency and purity | actascientific.com |
| Solvent and Catalyst | Cost, environmental impact, efficiency | Use of green solvents and reusable catalysts | rsc.orgresearchgate.net |
| Reactant Concentration | Throughput, reaction kinetics | Maximizing product output per unit volume | - |
| Reaction Time | Process efficiency, product degradation | Minimizing batch time for increased throughput | - |
Reactivity and Reaction Mechanisms of 1,3 Oxazine 2,6 3h Diones
Ring-Opening and Ring-Closure Reactions
The 1,3-oxazine-2,6(3H)-dione ring is susceptible to cleavage under various conditions, particularly through nucleophilic attack. The presence of two carbonyl groups enhances the electrophilicity of the ring carbons, making them targets for nucleophiles.
Ring-Opening Reactions:
Hydrolysis, either in acidic or basic media, is a common ring-opening reaction for 1,3-oxazine-2,6(3H)-diones. This process typically leads to the formation of β-amino acid derivatives. For instance, alkaline hydrolysis of related oxazolidinediones-2,4 results in the formation of N-substituted carboxylic acids. researchgate.net A similar pathway can be postulated for 3-Ethyl-2H-1,3-oxazine-2,6(3H)-dione, where the attack of a hydroxide (B78521) ion would lead to the opening of the heterocyclic ring.
The general mechanism for the alkaline hydrolysis of the 1,3-oxazine-2,6(3H)-dione ring is initiated by the nucleophilic attack of a hydroxide ion on one of the carbonyl carbons, leading to a tetrahedral intermediate. Subsequent ring opening would yield a carbamate, which can be further hydrolyzed to the corresponding β-amino acid, ethanol, and carbon dioxide.
Nucleophiles other than hydroxide can also induce ring-opening. For example, treatment of 1H-thieno[3,2-d] acs.orgoxazine-2,4-dione with α-amino acids leads to the formation of bicyclic diazepine-dione derivatives through a ring-opening and subsequent recyclization process. nih.gov
| Reaction | Reagents and Conditions | Products | Notes |
| Alkaline Hydrolysis | Aqueous NaOH, heat | β-(ethylamino)propanoic acid, CO2, etc. | Postulated based on reactivity of similar heterocyclic systems. |
| Aminolysis | Primary or secondary amines | N,N'-disubstituted β-ureidopropanoic acids | Ring opening via nucleophilic attack of the amine. |
Ring-Closure Reactions:
The synthesis of the 1,3-oxazine-2,6(3H)-dione ring system itself is a ring-closure reaction. One common method involves the reaction of maleic anhydrides with trimethylsilyl (B98337) azide (B81097), which proceeds through an isocyanate intermediate that undergoes cyclization. acs.org Another approach is the reaction of N,N'-disubstituted ureas with compounds like diketene (B1670635) or ethyl acetoacetate. rsc.org For the synthesis of the title compound, a plausible route would involve the reaction of ethyl isocyanate with a suitable three-carbon synthon.
Nucleophilic and Electrophilic Reactivity of the Dione (B5365651) Moiety
The dione moiety in this compound presents multiple sites for both nucleophilic and electrophilic attack.
Nucleophilic Reactivity:
The nitrogen atom of the amide group, despite being part of a dione system, can exhibit nucleophilic character, although this is diminished by the presence of two adjacent electron-withdrawing carbonyl groups. The oxygen atoms of the carbonyl groups also possess lone pairs and can act as nucleophiles or, more commonly, as Lewis bases to coordinate with electrophiles.
Electrophilic Reactivity:
The carbonyl carbons (C2 and C6) are the primary electrophilic centers in the molecule. They are susceptible to attack by a wide range of nucleophiles. The C4 and C5 positions, being part of an α,β-unsaturated system within the ring, can also undergo nucleophilic conjugate addition.
Nucleophilic addition to the carbonyl groups can lead to a variety of products. For instance, reaction with Grignard reagents could potentially lead to the formation of diols after subsequent ring opening. The reactivity of the two carbonyl groups may differ; the C2 carbonyl is part of a carbamate-like structure, while the C6 carbonyl is part of an α,β-unsaturated ketone system.
| Reaction Type | Attacking Species | Site of Attack | Potential Products |
| Nucleophilic Addition | Grignard Reagents (R-MgX) | C2 and C6 carbonyls | Diols (after ring opening) |
| Conjugate Addition | Soft nucleophiles (e.g., cuprates) | C4 or C5 | Substituted 1,3-oxazinanes |
| Electrophilic Addition | Protons, Lewis acids | Carbonyl oxygens | Activated carbonyls for nucleophilic attack |
Tautomerism and Isomerization Studies of 1,3-Oxazine-2,6(3H)-diones
A computational study on the isomeric 1,3-oxazine-4,6-diones has shown the existence of multiple tautomeric forms, with the relative stability depending on the substitution pattern and the medium. researchgate.net A similar equilibrium can be expected for the 2,6-dione isomer, which could exist in equilibrium with its enol forms. The enol forms would possess aromatic character, which could contribute to their stability.
Functional Group Interconversions on the 3-Ethyl Moiety and Ring System
Reactions of the 3-Ethyl Moiety:
The ethyl group at the 3-position is generally unreactive. However, under specific conditions, such as metabolic processes, N-dealkylation can occur. This involves the enzymatic oxidation of the α-carbon of the ethyl group, leading to an unstable hemiaminal that decomposes to acetaldehyde (B116499) and the N-dealkylated oxazine (B8389632). nih.gov In a laboratory setting, radical-mediated reactions could potentially functionalize the ethyl group, but such reactions would likely be unselective due to the presence of other reactive sites in the molecule.
Reactions of the Ring System:
The double bond within the ring (C4=C5) can undergo various addition reactions. For example, hydrogenation would lead to the corresponding saturated 1,3-oxazinane-2,6-dione. Halogenation of the double bond is also a possibility.
The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride. Selective reduction of one carbonyl group over the other would be challenging and would likely depend on the specific reagents and reaction conditions.
| Functional Group | Reaction | Reagents | Product |
| 3-Ethyl Group | N-Dealkylation (metabolic) | Cytochrome P450 enzymes | 2H-1,3-oxazine-2,6(3H)-dione, Acetaldehyde |
| C4=C5 Double Bond | Hydrogenation | H2, Pd/C | 3-Ethyl-1,3-oxazinane-2,6-dione |
| Carbonyl Groups | Reduction | NaBH4 | Dihydroxy-oxazinane derivatives |
Thermal and Photochemical Transformations
The thermal and photochemical reactivity of this compound has not been extensively studied. However, related heterocyclic systems are known to undergo transformations under these conditions.
Thermal Transformations:
Heating 1,3-oxazines can lead to ring-opening and rearrangement reactions. For example, some oxazines have been shown to convert to N-arylpyrroles upon heating. nih.gov The thermal stability of this compound would depend on the strength of the bonds within the ring and the presence of any catalytic impurities. Decomposition could potentially lead to the elimination of carbon dioxide and the formation of various nitrogen-containing fragments.
Photochemical Transformations:
Photochemical reactions of related N-alkyl-α-oxoamides have been shown to yield oxazolidin-4-ones or β-lactams. The UV absorption characteristics of this compound, likely in the range of 200-300 nm due to the enone and amide chromophores, would determine its susceptibility to photochemical transformations. Irradiation could lead to Norrish-type reactions of the carbonyl groups or electrocyclic reactions involving the double bond.
Advanced Characterization and Spectroscopic Investigations
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of an organic compound in solution. For 3-Ethyl-2H-1,3-oxazine-2,6(3H)-dione, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential to assign all proton (¹H) and carbon (¹³C) signals unequivocally.
Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)
To confirm the molecular structure, the following experiments would be conducted:
¹H NMR: This fundamental experiment would reveal the number of distinct proton environments, their chemical shifts (δ), multiplicity (splitting patterns), and integration (proton count). For the ethyl group, a characteristic quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons would be expected. The protons on the oxazine (B8389632) ring would also present distinct signals.
¹³C NMR: This experiment would identify all unique carbon atoms, including the two carbonyl carbons (C=O) expected at low field (typically δ 150-170 ppm), the carbons of the ethyl group, and the carbons within the heterocyclic ring.
COSY (Correlation Spectroscopy): This 2D experiment identifies proton-proton couplings within the molecule. A key correlation would be observed between the methylene and methyl protons of the ethyl group, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signal for each protonated carbon in the molecule, such as linking the ¹H signals of the ethyl group and the ring methylene protons to their corresponding ¹³C signals.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful 2D experiment shows correlations between protons and carbons over two to three bonds. It is crucial for piecing together the molecular skeleton. For instance, correlations from the N-CH₂ protons of the ethyl group to the carbonyl carbons (C2 and C6) would confirm the position of the ethyl substituent on the nitrogen atom.
A hypothetical summary of expected NMR data is presented below.
| Atom | Hypothetical ¹H Shift (ppm) | Hypothetical ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| N-CH₂-CH₃ | ~1.2 (t, 3H) | ~13 | N-CH₂ |
| N-CH₂-CH₃ | ~3.8 (q, 2H) | ~40 | C2, C6, N-CH₂-CH₃ |
| C4-H₂ | ~4.5 (t, 2H) | ~65 | C5, C6 |
| C5-H₂ | ~2.8 (t, 2H) | ~30 | C4, C6 |
| C2=O | - | ~150 | N-CH₂ |
| C6=O | - | ~165 | N-CH₂, C4-H₂, C5-H₂ |
Note: This table is illustrative and based on general chemical shift ranges for similar functional groups. Actual experimental values are not available.
Conformational Analysis using NMR
The 2H-1,3-oxazine-2,6(3H)-dione ring is not planar and can exist in various conformations, such as a sofa or twist-boat. Nuclear Overhauser Effect (NOE) experiments, like NOESY or ROESY, could provide insights into the through-space proximity of protons, helping to determine the preferred conformation of the ring and the orientation of the ethyl group in solution.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
IR Spectroscopy: The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the two carbonyl (C=O) groups. Due to the cyclic imide-like structure, these bands would likely appear at high wavenumbers, typically in the 1700-1800 cm⁻¹ region. Another key feature would be the C-O-C stretching vibration of the oxazine ring.
Raman Spectroscopy: Raman spectroscopy would complement the IR data, particularly for vibrations that are weak or absent in the IR spectrum.
| Functional Group | Expected Vibrational Frequency (cm⁻¹) |
| C=O (imide) stretch | 1700 - 1800 (strong) |
| C-N stretch | 1200 - 1350 |
| C-O-C stretch | 1050 - 1250 |
| C-H (alkane) stretch | 2850 - 3000 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (Molecular Formula: C₆H₇NO₃), HRMS would be used to measure the exact mass of its molecular ion. This experimental mass would then be compared to the calculated theoretical mass. A match within a very small tolerance (typically < 5 ppm) would unequivocally confirm the molecular formula. Fragmentation patterns observed in the mass spectrum could also offer additional structural information.
X-ray Crystallography for Solid-State Structure Determination
Should this compound be successfully synthesized and isolated as a single crystal of sufficient quality, X-ray crystallography would provide the definitive solid-state structure. This technique would yield precise bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecular geometry and the conformation of the six-membered ring in the crystalline state. It would also reveal details about intermolecular interactions, such as hydrogen bonding or van der Waals forces, that dictate the crystal packing arrangement. Currently, no published crystal structure for this compound exists. researchgate.net
Chiroptical Spectroscopy (e.g., ECD, ORD) for Absolute Configuration (if applicable)
The structure of this compound is achiral, meaning it does not have a non-superimposable mirror image. Therefore, it will not exhibit optical activity, and techniques like Electronic Circular Dichroism (ECD) or Optical Rotatory Dispersion (ORD), which are used to determine the absolute configuration of chiral molecules, are not applicable.
Theoretical and Computational Studies of 1,3 Oxazine 2,6 3h Diones
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction
There is no specific literature detailing quantum chemical calculations, such as Density Functional Theory (DFT), for 3-Ethyl-2H-1,3-oxazine-2,6(3H)-dione. Consequently, a molecular orbital analysis and electrostatic potential mapping for this compound cannot be constructed.
Molecular Orbital Analysis
A molecular orbital analysis, which would provide insights into the compound's reactivity and electronic properties by examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been reported for this compound.
Electrostatic Potential Mapping
Similarly, electrostatic potential maps, which are crucial for understanding electrophilic and nucleophilic sites within the molecule, are not available in published research for this specific compound.
Conformational Analysis and Energy Minimization Studies
Detailed conformational analysis and energy minimization studies for this compound are absent from the scientific literature. Such studies would be essential to determine the most stable three-dimensional structures of the molecule, which in turn influence its physical and biological properties. While studies on similar ring systems exist, the specific impact of the 3-ethyl substituent on the conformational preferences of the 1,3-oxazine-2,6(3H)-dione ring has not been computationally explored.
Reaction Pathway Elucidation and Transition State Calculations
No published research could be found on the elucidation of reaction pathways or transition state calculations involving this compound. This includes a lack of data on the energy barriers and kinetics of potential reactions.
Energy Barriers and Reaction Kinetics
Without dedicated computational studies, information regarding the energy barriers for potential reactions and the resulting reaction kinetics of this compound remains unknown.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics simulations that would describe the dynamic behavior of this compound over time, including its vibrational modes and interactions with its environment, have not been documented. While molecular dynamics are mentioned in the context of biological systems containing oxazine (B8389632) derivatives, these studies focus on protein-ligand interactions rather than the intrinsic dynamics of the small molecule itself. mdpi.comnih.govnih.gov
In Silico Prediction of Chemical Properties and Reactivity Profiles
In the absence of specific research on this compound, the general approach to predicting its properties would involve quantum chemical methods such as Density Functional Theory (DFT) or ab initio calculations (like Hartree-Fock). These methods could be used to calculate a variety of molecular descriptors.
Hypothetical Data Tables Based on General Computational Methods:
The following tables are illustrative examples of the types of data that would be generated from such computational studies. It is crucial to note that these values are not from actual published research on this compound and are provided for conceptual understanding only.
Table 1: Predicted Molecular Properties of this compound
| Property | Predicted Value | Method |
| Molecular Weight | 155.15 g/mol | --- |
| Molecular Formula | C₇H₉NO₃ | --- |
| Dipole Moment | Value in Debye | e.g., B3LYP/6-31G(d) |
| Polarizability | Value in ų | e.g., B3LYP/6-31G(d) |
| Solvation Energy (Water) | Value in kcal/mol | e.g., PCM/B3LYP/6-31G(d) |
Table 2: Predicted Reactivity Descriptors for this compound
| Descriptor | Predicted Value (eV) | Description |
| EHOMO (Highest Occupied Molecular Orbital Energy) | Value | Indicates the tendency to donate electrons (nucleophilicity). |
| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Value | Indicates the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap (ΔE) | Value | Relates to the chemical reactivity and stability of the molecule. |
| Ionization Potential | Value | Energy required to remove an electron. |
| Electron Affinity | Value | Energy released when an electron is added. |
Detailed Research Findings:
Without specific studies, a detailed analysis of research findings is not possible. However, computational studies on analogous structures, such as other 1,3-oxazine derivatives, often focus on:
Conformational Analysis: Identifying the most stable three-dimensional arrangement of the atoms in the molecule. For the 1,3-oxazine ring, chair and boat conformations are typically investigated. researchgate.net
Molecular Electrostatic Potential (MEP) Maps: These maps visualize the electron density distribution and are used to predict sites for electrophilic and nucleophilic attack. For a dione (B5365651) structure like this compound, the oxygen atoms of the carbonyl groups would be expected to be regions of high negative potential, while the hydrogen atoms and the regions around the carbonyl carbons would show positive potential.
Frontier Molecular Orbital (FMO) Analysis: The distribution of the HOMO and LUMO orbitals is analyzed to understand the molecule's reactivity in chemical reactions. The locations of these orbitals indicate the most likely sites for interaction with other molecules.
Natural Bond Orbital (NBO) Analysis: This analysis provides insights into the bonding and electronic structure of the molecule, including charge distribution on individual atoms and the nature of orbital interactions.
These types of computational investigations provide a powerful framework for understanding the chemical behavior of molecules and for designing new compounds with desired properties. However, for this compound, such specific data remains to be published in the scientific literature.
An exploration of the chemical reactivity and derivatization of this compound reveals a scaffold with significant potential for synthetic modification. This article details the key chemical transformations and strategic derivatizations applicable to this heterocyclic compound, focusing on reactions that alter the core structure and introduce new functionalities. While specific research on this compound is specialized, the reactivity of the broader 1,3-oxazine-2,6(3H)-dione class provides a framework for understanding its synthetic utility.
Chemical Transformations and Derivatization Strategies
The 3-Ethyl-2H-1,3-oxazine-2,6(3H)-dione molecule possesses several reactive sites amenable to chemical modification. These include the nitrogen atom of the amide, the unsaturated carbon-carbon double bond within the ring, and the carbonyl groups. Strategic manipulation of these sites allows for the generation of a diverse array of analogues with tailored properties.
Catalysis in the Synthesis and Reactions of 1,3 Oxazine 2,6 3h Diones
Homogeneous Catalysis Applications
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and mild reaction conditions. For the synthesis of oxazine (B8389632) derivatives, transition metal complexes have been employed. For example, Rh(II)-catalyzed reactions of 1-tosyl-1,2,3-triazoles with halohydrins have been used to produce substituted 3,4-dihydro-2H-1,4-oxazines. organic-chemistry.org This process is proposed to proceed through a rhodium carbenoid intermediate that undergoes an O-H insertion followed by annulation. organic-chemistry.org Another example is the use of silver triflate to catalyze the cyclization of N-propargyl N-sulfonyl amino alcohols to form 3,4-dihydro-2H-1,4-oxazines at ambient temperatures. organic-chemistry.org
While these examples demonstrate the utility of homogeneous catalysts in forming oxazine rings, there is a lack of specific literature detailing the use of such catalysts for the direct synthesis of the 2H-1,3-oxazine-2,6(3H)-dione scaffold or its N-ethyl derivative.
Heterogeneous Catalysis Applications
Heterogeneous catalysts, being in a different phase from the reactants, are advantageous for their ease of separation and potential for recycling.
In the realm of oxazine synthesis, heterogeneous catalysis has been explored for related structures. For instance, the synthesis of 2-aryl/alkyl-2,3-dihydro-1H-naphtho[1,2-e] organic-chemistry.orgnih.govoxazines has been achieved using a recoverable nanocatalyst composed of graphene oxide-iron(III) oxide-titanium(IV) (GO-Fe₃O₄–Ti(IV)). This magnetic composite facilitates a one-pot synthesis with high yields and short reaction times.
However, the application of supported catalysts or nanocatalysis for the synthesis of 3-Ethyl-2H-1,3-oxazine-2,6(3H)-dione has not been reported in the available literature.
A significant advantage of heterogeneous catalysis is the ability to recover and reuse the catalyst, which is both economically and environmentally beneficial. The aforementioned GO-Fe₃O₄–Ti(IV) nanocatalyst used in the synthesis of naphthoxazines was shown to be separable using an external magnet and could be reused without a significant loss of activity.
Again, while this demonstrates a key principle of green chemistry applied to a class of oxazines, there are no specific examples of recyclable catalytic systems for the synthesis of this compound.
Organocatalysis in Oxazine Chemistry
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis. In the context of oxazine derivatives, organocatalysts have been successfully employed. For example, the [4+2] annulation of carbon dioxide with allenamides to produce 1,3-oxazine-2,4-diones can be catalyzed by Lewis bases. nih.gov This reaction proceeds with high regio- and chemo-selectivity under mild conditions. nih.gov Chiral secondary amines have also been used as organocatalysts in one-pot tandem reactions to synthesize optically active benzo[d]pyrido[2,1-b] organic-chemistry.orgnih.govoxazine derivatives in high yields and excellent enantioselectivities.
Despite these successes with related oxazine structures, there is no available research describing the use of organocatalysis for the synthesis of this compound.
Mechanistic Investigations of Catalytic Pathways
Understanding the reaction mechanism is crucial for optimizing catalytic processes. For some oxazine systems, mechanistic studies have been conducted. For instance, the ring-opening polymerization of 1,3-benzoxazines is proposed to proceed through the cleavage of the O-CH₂-N bond, generating a zwitterionic oxazine intermediate. researchgate.net This intermediate then undergoes an electrophilic aromatic substitution. researchgate.net In the case of the Rh(II)-catalyzed synthesis of 3,4-dihydro-2H-1,4-oxazines, the proposed mechanism involves the formation of a rhodium carbenoid, which then reacts with the alcohol to form the heterocyclic ring. organic-chemistry.org
These studies provide valuable insights into the reactivity of oxazine systems. However, without established catalytic routes to this compound, specific mechanistic investigations for its formation are not available.
Future Research Directions and Unexplored Avenues for 3 Ethyl 2h 1,3 Oxazine 2,6 3h Dione Research
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
Current synthetic strategies for 1,3-oxazine derivatives often involve multi-component reactions (MCRs), which are praised for their atom economy and efficiency. ijrpr.combohrium.com However, many existing methods still rely on conventional heating, extended reaction times, and catalysts that are not environmentally benign. ijrpr.com Future research should focus on creating more efficient and sustainable pathways to 3-Ethyl-2h-1,3-oxazine-2,6(3h)-dione.
Key areas for exploration include:
Green Catalysis: Investigating the use of reusable, eco-friendly catalysts such as solid acids (e.g., montmorillonite (B579905) clays), magnetic nanocatalysts, or biocatalysts. nih.govnih.govnumberanalytics.com These catalysts can simplify product purification and reduce waste. rsc.org
Alternative Energy Sources: Employing microwave irradiation or ultrasound to accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in shorter times. researchgate.net
Solvent-Free and Aqueous Conditions: Developing protocols that eliminate the need for volatile organic solvents, aligning with the principles of green chemistry. bohrium.comresearchgate.netsciresliterature.org The use of aqueous hydrotropic solutions is another promising avenue. tandfonline.com
Photoenzymatic Synthesis: A novel strategy combining the selectivity of enzymes with the activation power of photoredox catalysis could provide a mild and highly efficient route to the target molecule and its derivatives. rsc.orgresearchgate.net
Table 1: Comparison of Potential Synthetic Routes for this compound
| Parameter | Conventional Synthesis | Proposed Green Synthesis |
|---|---|---|
| Catalyst | Homogeneous acids/bases | Reusable solid acids, nanocatalysts, biocatalysts |
| Solvent | Organic solvents (e.g., Toluene, DMF) | Solvent-free, Water, PEG, Ionic Liquids |
| Energy Input | Conventional heating (reflux) | Microwave, Ultrasound, Visible Light |
| Reaction Time | Several hours to days | Minutes to a few hours |
| Sustainability | High waste, difficult catalyst recovery | Low waste, easy catalyst recycling, high atom economy |
Advanced Mechanistic Studies using Ultrafast Spectroscopy
A deep understanding of the reaction mechanisms, electronic properties, and excited-state dynamics of this compound is crucial for its application. Ultrafast spectroscopic techniques, which can resolve chemical processes on femtosecond to picosecond timescales, are powerful tools for this purpose.
Future research should involve:
Transient Absorption Spectroscopy: To map the excited-state landscape of the molecule, identifying key intermediates and understanding its photostability and potential photochemical reactivity.
Time-Resolved Infrared (TRIR) Spectroscopy: To probe the structural evolution of the molecule during a chemical reaction or upon photoexcitation, providing direct insight into bond-making and bond-breaking processes.
Two-Dimensional Electronic Spectroscopy (2DES): To unravel complex electronic couplings and energy transfer pathways within the molecule or in aggregates, which is particularly relevant for understanding its photophysical behavior in different environments.
Table 2: Application of Ultrafast Spectroscopy Techniques
| Technique | Information Gained | Potential Application for the Compound |
|---|---|---|
| Transient Absorption | Excited-state lifetimes, reaction intermediates | Elucidating photochemical reaction pathways |
| Time-Resolved IR | Structural dynamics, vibrational cooling | Monitoring cyclization/ring-opening reaction mechanisms |
| 2D Electronic Spectroscopy | Electronic couplings, energy transfer dynamics | Probing self-assembly and aggregation behavior |
Exploration of Supramolecular Interactions
The carbonyl groups and heteroatoms within the this compound structure make it an interesting candidate for forming non-covalent interactions, which are the foundation of supramolecular chemistry. Research in this area could lead to the development of novel sensors, smart materials, or drug delivery systems.
Prospective studies include:
Host-Guest Chemistry: Investigating the encapsulation of the molecule within macrocyclic hosts like cyclodextrins or cucurbiturils. researchgate.net This can alter its photophysical properties, solubility, and stability. Spectroscopic techniques such as UV-Vis, fluorescence, and NMR spectroscopy can be used to determine binding constants and geometries. researchgate.net
Self-Assembly: Exploring the conditions under which the molecule can self-assemble into higher-order structures like nanofibers, gels, or liquid crystals through hydrogen bonding or π-π stacking interactions.
Crystal Engineering: Systematically studying the crystallization of the compound with various co-formers to create co-crystals with tailored physical properties, such as melting point and solubility.
Table 3: Potential Supramolecular Interactions and Applications
| Interaction Type | Potential Partner Molecule | Resulting Structure | Potential Application |
|---|---|---|---|
| Host-Guest | β-Cyclodextrin, Cucurbit researchgate.neturil | Inclusion Complex | Enhanced solubility, controlled release |
| Hydrogen Bonding | Guanine, Uric Acid | Co-crystal, Self-assembled network | Molecular recognition, sensing |
| π-π Stacking | Aromatic dyes, Graphene oxide | Hybrid material, Aggregate | Organic electronics, charge transport |
Computational Design of Novel Chemical Entities
Computational chemistry provides powerful predictive tools to guide synthetic efforts and rationalize experimental findings. Density Functional Theory (DFT) and other molecular modeling techniques can be applied to design novel derivatives of this compound with specific, desirable properties. researchgate.netekb.egbiointerfaceresearch.com
Future computational work should focus on:
DFT Calculations: To predict the molecule's reactivity, spectroscopic properties (such as UV-Vis spectra), and thermodynamic stability. nih.govirjweb.com This can help in understanding reaction mechanisms and identifying the most reactive sites for functionalization.
Molecular Docking: To design and screen virtual libraries of derivatives for potential biological activity by predicting their binding affinity to specific protein targets. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR): To build models that correlate structural features of derivatives with their observed activity, enabling the rational design of more potent compounds.
Table 4: Computational Approaches for Designing Novel Derivatives
| Method | Objective | Predicted Properties | Example Application |
|---|---|---|---|
| DFT | Reactivity & Spectra Prediction | HOMO/LUMO energies, charge distribution, IR/UV spectra | Guiding synthetic modifications for desired electronics |
| Molecular Docking | Virtual Screening | Binding affinity, interaction modes with receptors | Designing new potential enzyme inhibitors |
| QSAR | Activity Optimization | Correlation between structure and biological activity | Refining lead compounds for enhanced potency |
Integration with Automated Synthesis and Machine Learning for Reaction Optimization
The convergence of automated synthesis platforms and machine learning (ML) is revolutionizing chemical discovery. researchgate.net Applying these technologies to this compound could dramatically accelerate the exploration of its chemical space and the optimization of its synthesis.
Future directions in this domain include:
Automated Library Synthesis: Using automated synthesis platforms to rapidly generate a library of derivatives by varying the substituents on the oxazine (B8389632) core. researchgate.netnih.govsynplechem.com This high-throughput approach allows for the efficient exploration of structure-activity relationships.
Machine Learning for Condition Optimization: Employing ML algorithms, such as Bayesian optimization or reinforcement learning, to efficiently explore the multi-dimensional space of reaction parameters (e.g., temperature, concentration, catalyst loading) and identify the optimal conditions for yield, selectivity, or other objectives with a minimal number of experiments. beilstein-journals.orgnih.govnih.gov
Predictive Modeling: Training ML models on data from both computational studies and high-throughput experiments to predict the properties and synthetic accessibility of novel, unmade derivatives, thereby prioritizing the most promising candidates for synthesis. youtube.com
Table 5: Workflow for Automated and ML-Driven Research
| Step | Technology/Method | Goal | Outcome |
|---|---|---|---|
| 1. Design | Computational Chemistry & ML | Design a virtual library of derivatives | Prioritized list of target molecules |
| 2. Synthesis | Automated Synthesis Platform | Synthesize the designed library | Physical samples of novel compounds |
| 3. Optimization | ML-guided DoE (e.g., Bayesian Opt.) | Find optimal reaction conditions for key targets | Highly efficient and robust synthetic protocol |
| 4. Analysis | High-Throughput Screening | Evaluate properties of the synthesized library | Structure-Activity Relationship (SAR) data |
| 5. Learn & Iterate | Integrated ML Models | Refine predictive models with new data | Next-generation designs and improved predictions |
Q & A
Q. What multidisciplinary approaches integrate this compound into materials science or medicinal chemistry research?
- Methodological Answer : Explore its use as a monomer in biodegradable polymers by copolymerizing with lactides or caprolactones. In medicinal chemistry, derivatize the oxazine ring to create prodrugs or enzyme inhibitors. Collaborate with biologists to assess cytotoxicity (e.g., MTT assays) and with physicists to study crystallographic packing via synchrotron radiation. Funding proposals should emphasize interdisciplinary synergies, as seen in prioritized multidisciplinary projects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
